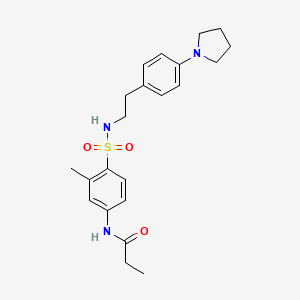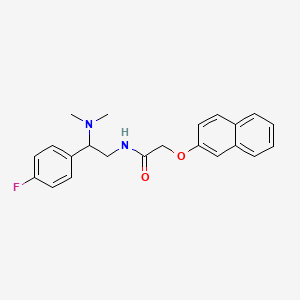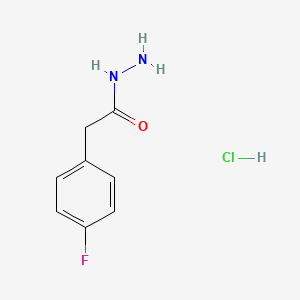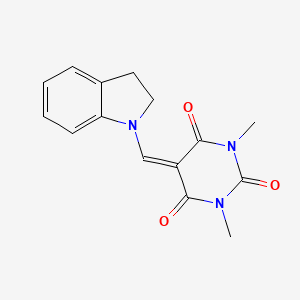
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione, also known as indolinone, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of uracil and has a unique structure that makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Anticancer Research
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action typically involves disrupting the microbial cell membrane or interfering with essential microbial enzymes, which makes it a valuable compound in the development of new antibiotics .
Antioxidant Properties
Research has shown that 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials can be used in various industrial applications, including electronics and coatings.
These applications highlight the versatility and potential of 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione in scientific research. If you need more detailed information on any specific application, feel free to ask!
Propiedades
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCHZQMIRFFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCC3=CC=CC=C32)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

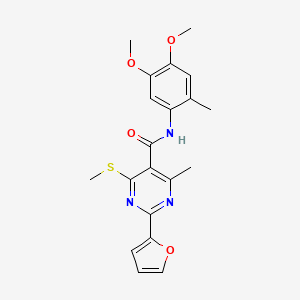
![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
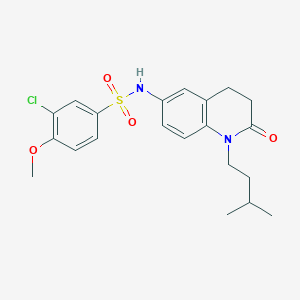
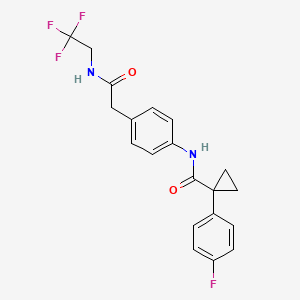
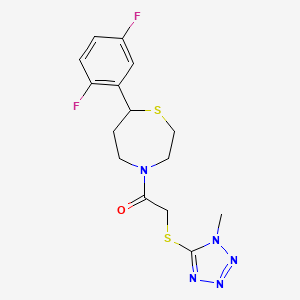
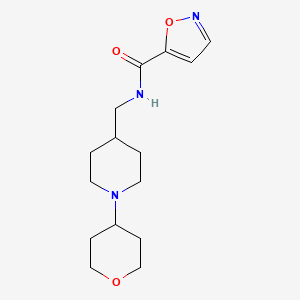
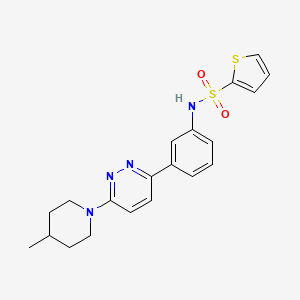
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
